N-methyl-2-oxoazetidine-1-carboxamide
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Overview
Description
N-methyl-2-oxoazetidine-1-carboxamide: is a heterocyclic organic compound featuring a four-membered azetidine ring with a carboxamide group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation of Carboxylic Acids: One common method for preparing N-methyl-2-oxoazetidine-1-carboxamide involves the amidation of azetidine-2-carboxylic acid with methylamine.
Cyclization Reactions: Another approach involves the cyclization of N-methyl-2-aminobutyric acid derivatives under acidic or basic conditions to form the azetidine ring, followed by oxidation to introduce the oxo group.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. Catalysts and continuous flow reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-2-oxoazetidine-1-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Oxidized derivatives of this compound
Reduction: N-methyl-2-hydroxyazetidine-1-carboxamide
Substitution: Substituted azetidine derivatives
Scientific Research Applications
Chemistry: N-methyl-2-oxoazetidine-1-carboxamide is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique ring structure makes it valuable for studying ring strain and reactivity .
Biology: In biological research, this compound is investigated for its potential as a scaffold for designing enzyme inhibitors and other bioactive molecules. Its ability to mimic certain natural amino acids makes it useful in protein engineering studies .
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as antiviral, antibacterial, and anticancer agents. Their ability to interact with specific biological targets is of significant interest .
Industry: In the industrial sector, this compound is used in the development of new materials and polymers with unique properties. Its incorporation into polymer chains can enhance mechanical strength and thermal stability .
Mechanism of Action
The mechanism of action of N-methyl-2-oxoazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: A structurally related compound with a similar ring structure but lacking the methyl and oxo groups.
N-methyl-2-aminobutyric acid: A precursor in the synthesis of N-methyl-2-oxoazetidine-1-carboxamide.
Uniqueness: this compound is unique due to its combination of a four-membered ring, a carboxamide group, and a methyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C5H8N2O2 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
N-methyl-2-oxoazetidine-1-carboxamide |
InChI |
InChI=1S/C5H8N2O2/c1-6-5(9)7-3-2-4(7)8/h2-3H2,1H3,(H,6,9) |
InChI Key |
BJNYXIQLRHIDRE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCC1=O |
Origin of Product |
United States |
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